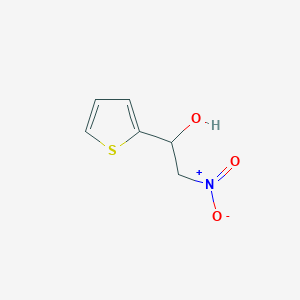

2-Nitro-1-thiophen-2-ylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-thiophen-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUGJFVAMAOCDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Enantioselective Approaches

Direct Synthesis of 2-Nitro-1-thiophen-2-ylethanol via Nitroaldol (Henry) Reaction

The most direct route to this compound is the Henry reaction between thiophene-2-carbaldehyde and nitromethane (B149229). The core challenge of this synthesis lies in controlling the chirality at the newly formed stereocenter. To this end, significant research has been dedicated to the development of chiral catalysts that can effectively induce asymmetry.

Catalytic Systems and Reagents for Enantioselective Henry Reaction

A variety of catalytic systems have been successfully employed to achieve high enantioselectivity in the Henry reaction. These can be broadly categorized into metal-based catalysts and organocatalysts.

Chiral N,N′-dioxide ligands, in combination with copper(I) salts, have emerged as a potent class of catalysts for the asymmetric Henry reaction. These complexes act as chiral Lewis acids, activating the aldehyde carbonyl group towards nucleophilic attack by the nitronate anion. The stereochemical environment created by the chiral ligand directs the approach of the nucleophile, leading to the preferential formation of one enantiomer. While specific applications to thiophene-2-carbaldehyde are not extensively detailed in the literature, the general efficacy of these catalysts with a wide range of aromatic aldehydes suggests their potential for the synthesis of this compound.

Chiral squaramide-based organocatalysts represent a powerful metal-free alternative for promoting the enantioselective Henry reaction. These catalysts are bifunctional, possessing both a hydrogen-bond donating squaramide moiety and a basic site (e.g., a tertiary amine). The squaramide group activates the aldehyde by hydrogen bonding, while the basic site deprotonates the nitroalkane to generate the nucleophilic nitronate. This dual activation within a chiral framework allows for a highly organized transition state, leading to excellent stereocontrol. As with the copper complexes, the broad applicability of squaramide catalysts to aromatic aldehydes indicates their suitability for the synthesis of enantioenriched this compound.

Beyond the aforementioned systems, other catalytic approaches have been successfully applied to the asymmetric Henry reaction of thiophene-2-carbaldehyde. One notable example is the use of novel chiral thiolated amino alcohols derived from norephedrine and thiophene (B33073) carbaldehydes. kisti.re.kr These ligands, when complexed with copper(II) triflate (Cu(OTf)₂), have proven to be effective catalysts.

Another successful strategy involves the use of in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ catalyst systems. mdpi.com These catalysts have been shown to be highly capable in the asymmetric Henry reaction of nitromethane with various substituted aromatic aldehydes, including those with heteroaromatic rings like thiophene. mdpi.comdntb.gov.ua

Optimization of Reaction Conditions and Solvent Effects

The efficiency and stereoselectivity of the asymmetric Henry reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of metal salt, solvent, temperature, and catalyst loading.

In the case of the chiral thiolated amino alcohol/Cu(OTf)₂ system, a systematic optimization was performed. kisti.re.kr Different copper salts were screened, with Cu(OTf)₂ providing the best results. The choice of solvent was also found to be critical, with 2-propanol leading to the highest enantioselectivity. The reaction temperature and the amount of chiral ligand were also fine-tuned to maximize both the yield and the enantiomeric excess of the product. kisti.re.kr

For the in situ generated chiral bis(β-amino alcohol)-Cu(OAc)₂ system, ethanol was found to be an effective solvent. mdpi.com The optimization of this system also involved screening different ligands and adjusting the catalyst loading and reaction temperature. It was observed that lowering the temperature could lead to higher enantioselectivity, albeit sometimes at the cost of a longer reaction time. mdpi.com

Table 1: Optimization of Reaction Conditions for the Asymmetric Henry Reaction

| Catalytic System | Optimal Metal Salt | Optimal Solvent | Key Optimization Parameters |

|---|---|---|---|

| Chiral Thiolated Amino Alcohol | Cu(OTf)₂ | 2-Propanol | Temperature, Catalyst Loading |

| Chiral Bis(β-amino alcohol) | Cu(OAc)₂ | Ethanol | Ligand Structure, Temperature, Catalyst Loading |

Stereochemical Control and Enantiomeric Excess (ee) Determination

The primary goal of employing chiral catalysts in the Henry reaction is to achieve a high degree of stereochemical control, resulting in a product with a high enantiomeric excess (ee). The ee is a measure of the purity of the chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.

The use of the optimized chiral thiolated amino alcohol/Cu(OTf)₂ system for the reaction of thiophene-2-carbaldehyde with nitromethane has been reported to yield the corresponding β-hydroxy nitroalkanol with high conversion (up to 92%) and excellent enantioselectivity (up to 96% ee for aliphatic aldehydes). kisti.re.kr Similarly, the chiral bis(β-amino alcohol)-Cu(OAc)₂ system has demonstrated the ability to produce chiral nitroaldols with excellent enantiomeric purity, with ee values up to 94.6% being achieved for certain aromatic aldehydes. mdpi.com

The determination of the enantiomeric excess of the this compound product is typically carried out using chiral High-Performance Liquid Chromatography (HPLC). This analytical technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be accurately calculated.

Table 2: Reported Performance of Catalytic Systems in the Asymmetric Henry Reaction

| Catalytic System | Substrate | Max. Conversion/Yield (%) | Max. Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Chiral Thiolated Amino Alcohol/Cu(OTf)₂ | Various Aldehydes | 92 | 96 (for aliphatic aldehydes) |

| Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Various Aromatic Aldehydes | >99 | 94.6 |

Scalability and Efficiency Considerations

The industrial-scale synthesis of this compound necessitates a careful evaluation of scalability and efficiency. Key metrics for an effective synthesis include reaction time, energy consumption, product yield, purity, and the ease of product isolation. Comparing different synthetic strategies is crucial for selecting the most economically viable and environmentally benign process.

| Methodology | Typical Reaction Time | Key Advantages | Scalability Challenges |

|---|---|---|---|

| Conventional Heating (Henry Reaction) | Several hours to days | Well-established, simple setup | Long reaction times, potential for side products, high energy consumption |

| Microwave-Assisted Synthesis | Minutes to 1 hour researchgate.net | Drastically reduced reaction time, improved yields, potential for solvent-free conditions researchgate.netbeilstein-journals.org | Specialized equipment, potential for localized overheating, scalability of microwave reactors |

| Biocatalytic Reduction | 24-48 hours nih.gov | High enantioselectivity (>99% ee), mild reaction conditions, environmentally friendly nih.govmdpi.com | Enzyme stability and cost, substrate concentration limits, product inhibition, longer reaction times |

Alternative Synthetic Routes and Precursor Transformations

The most direct and widely utilized method for synthesizing this compound is the Henry reaction, also known as the nitroaldol reaction. This reaction involves the base-catalyzed condensation of thiophene-2-carboxaldehyde with nitromethane. researchgate.net Thiophene-2-carboxaldehyde is a readily available precursor that can be prepared from thiophene through methods like the Vilsmeier reaction or chloromethylation. wikipedia.org

The Henry reaction is versatile, but controlling the process to favor the desired β-nitroalcohol over the dehydrated nitroolefin product, 2-(2-nitrovinyl)thiophene, can be a challenge. Reaction conditions such as the choice of catalyst, solvent, and temperature play a critical role in determining the product distribution. researchgate.net

Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure this compound. This approach typically involves the asymmetric reduction of the corresponding prochiral ketone, 1-(thiophen-2-yl)-2-nitroethanone, using alcohol dehydrogenases (ADHs). mdpi.com ADHs are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. tudelft.nl

Research has demonstrated that various ADHs can successfully reduce aromatic and aliphatic nitroketones, affording chiral β-nitroalcohols with high conversions and excellent enantiomeric excess (ee). mdpi.com For instance, specific ADHs have been shown to produce either the (S) or (R)-enantiomer of the nitroalcohol, depending on the enzyme selected. mdpi.com An engineered ADH from Lactobacillus kefir has shown activity towards a range of ketones, including 2-acetylthiophene, producing the corresponding chiral alcohol. nih.gov This highlights the potential for developing a tailored biocatalytic process for the asymmetric synthesis of this compound. The use of these enzymes aligns with green chemistry principles by operating under mild conditions and often in aqueous media. nih.govresearchgate.net

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, including the synthesis of nitroalcohols and their derivatives. beilstein-journals.org When applied to the Henry reaction between aryl aldehydes and nitromethane, microwave assistance can significantly shorten reaction times from hours to minutes and often improves yields. organic-chemistry.orgresearchgate.net

In some cases, microwave-assisted Henry reactions, particularly when using catalysts like ammonium acetate, can be conducted under solvent-free conditions, further enhancing the green credentials of the synthesis. researchgate.net While microwave irradiation can sometimes favor the formation of the dehydrated nitroolefin, careful control of the reaction time and power can allow for the isolation of the intermediate β-nitroalcohol. researchgate.net This technology offers an efficient pathway to intermediates that are precursors to this compound, making it a key strategy for process intensification. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern pharmaceutical and chemical manufacturing to minimize environmental impact. unibo.itmdpi.comnih.gov These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. researchgate.net For the synthesis of this compound and related compounds, several strategies can be employed.

Solvent-Free Reactions: As mentioned, microwave-assisted Henry reactions can be performed without a solvent, using a solid catalyst. researchgate.net This approach, often referred to as a solid-state reaction, minimizes waste and simplifies product work-up. cmu.edu

Aqueous Media: Utilizing water as a reaction solvent is a highly desirable green alternative. While the reactants for the Henry reaction may have limited water solubility, the use of phase-transfer catalysts or aqueous buffer systems can facilitate the reaction. unito.it Biocatalytic reductions using alcohol dehydrogenases are frequently performed in aqueous buffers, making them inherently green processes. mdpi.com

Adopting these strategies not only reduces the environmental footprint of the synthesis but can also lead to safer and more cost-effective manufacturing processes. jetir.org

Reusability of Catalysts

The development of robust and recyclable catalytic systems is paramount for the practical application of the asymmetric Henry reaction in producing this compound. Research has focused on both homogeneous and heterogeneous catalysts, with the latter often offering advantages in terms of separation and reuse.

One notable approach involves the use of a polystyrene-supported tributylammonium chloride (PsTBAC) catalyst in a dual catalytic system with potassium hydroxide. This heterogeneous catalyst can be readily separated from the reaction mixture by simple filtration. Studies have demonstrated that PsTBAC can be effectively reused for multiple reaction cycles without a significant decline in its catalytic performance. For instance, in the reaction of various aromatic aldehydes with nitroalkanes, the catalyst was reused for five consecutive runs, with the yield of the desired nitro alcohol remaining high and consistent, recorded at 94%, 90%, 93%, 92%, and 88% respectively. This highlights the potential for developing cost-effective and environmentally friendly synthetic routes.

In the context of metal-organic frameworks (MOFs) as heterogeneous catalysts for the Henry reaction, their structural integrity and potential for reuse are key advantages. For example, a cobalt-based MOF, Co2(bdda)1.5(OAc)1·5H2O, has been utilized as a solid catalyst. Hot-filtration tests have confirmed the heterogeneous nature of such MOF catalysts, and XRD analysis of the used catalyst showed that its structural integrity was retained. This suggests that the MOF can be recovered and reused without significant structural degradation or loss of catalytic activity.

Furthermore, the immobilization of organocatalysts on solid supports represents another promising strategy for catalyst recycling. Resin-immobilized pyrrolidine-based chiral organocatalysts have been successfully employed in asymmetric Michael additions, a reaction class similar to the Henry reaction. These catalysts can be easily isolated and have been reused for as many as 16 consecutive runs without a significant loss of enantioselectivity. This demonstrates the high potential for creating highly reusable and efficient catalytic systems for asymmetric C-C bond formation.

While specific data on the reusability of catalysts for the direct synthesis of this compound is an area of ongoing research, the principles demonstrated with analogous aromatic aldehydes provide a strong foundation. The following table summarizes the reusability data from a study using a polystyrene-supported catalyst in the Henry reaction, which is indicative of the potential for similar systems in the synthesis of the target compound.

| Reuse Cycle | Yield (%) |

| 1 | 94 |

| 2 | 90 |

| 3 | 93 |

| 4 | 92 |

| 5 | 88 |

This table illustrates the reusability of a polystyrene-supported tributylammonium chloride catalyst in the Henry reaction of an aromatic aldehyde, demonstrating the potential for catalyst recycling in the synthesis of related compounds like this compound.

The development of catalysts with high reusability is a critical step towards the industrial-scale, sustainable production of enantiomerically pure this compound. Future research will likely focus on tailoring these recyclable catalytic systems specifically for the reaction between thiophene-2-carboxaldehyde and nitromethane to optimize yields and enantioselectivities over numerous cycles.

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Nitro Group

The nitro group is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule.

The reduction of the nitro group to a primary amine is a fundamental transformation that converts 1-(thiophen-2-yl)-2-nitroethanol into the corresponding β-aminoalcohol, 2-amino-1-(thiophen-2-yl)ethanol. This reaction is pivotal as β-aminoalcohols are important structural motifs in many biologically active compounds. While specific literature on the reduction of 1-(thiophen-2-yl)-2-nitroethanol is sparse, the transformation can be achieved using standard methodologies for nitro group reduction. evitachem.com

Commonly employed methods include catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) with hydrogen gas. evitachem.com Another widely used approach involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These classical methods are generally effective for converting aliphatic nitro compounds to amines. The synthesis of related amino alcohols, such as 2-amino-1-benzo[b]thiophen-3-yl-ethanol, often involves multi-step syntheses that include amination steps. vulcanchem.com

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent System | Catalyst/Metal | Solvent | Notes |

|---|---|---|---|

| H₂ | Palladium on Carbon (Pd/C) | Ethanol/Methanol | A common and clean method for nitro reduction. evitachem.com |

| Fe / HCl | Iron powder, Hydrochloric acid | Ethanol / H₂O | A classic, cost-effective method for large-scale synthesis. |

| SnCl₂ / HCl | Tin(II) chloride, Hydrochloric acid | Ethyl Acetate | Effective for nitro compounds sensitive to catalytic hydrogenation. |

The resulting 2-amino-1-(thiophen-2-yl)ethanol is a primary amine, which opens avenues for numerous subsequent derivatization reactions at the nitrogen atom. The amino group can readily undergo acylation and alkylation to produce a wide array of amides and substituted amines.

Acylation: The primary amino group can be acylated using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This is a standard and high-yielding reaction in organic synthesis.

Alkylation: The nucleophilic amino group can be alkylated with alkyl halides. The synthesis of derivatives such as (R)-2-(benzyl(methyl)amino)-1-(thiophen-2-yl)ethanol demonstrates that the amino group can be functionalized through reactions like benzylation and methylation. rsc.org Such reactions typically proceed by nucleophilic substitution on an appropriate alkyl halide.

Table 2: Examples of Amino Group Derivatization

| Reaction Type | Reagents | Product Type | Example Product | Reference |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, Methyl iodide | Tertiary Amine | (R)-2-(benzyl(methyl)amino)-1-(thiophen-2-yl)ethanol | rsc.org |

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone through acid hydrolysis of its nitronate salt. wikipedia.orgslideshare.net Since 1-(thiophen-2-yl)-2-nitroethanol is a primary nitroalkane (the nitro group is attached to a primary carbon), it is a suitable substrate for the Nef reaction to yield an aldehyde. alfa-chemistry.com

The reaction mechanism begins with the deprotonation of the α-carbon by a strong base to form a nitronate salt. organic-chemistry.org Subsequent treatment with a strong mineral acid, such as sulfuric acid, leads to the formation of the corresponding aldehyde and nitrous oxide. wikipedia.org In this case, the Nef reaction would transform the -CH₂NO₂ group into a -CHO group, yielding 2-hydroxy-2-(thiophen-2-yl)acetaldehyde.

Reaction Scheme: Nef Reaction 1-(thiophen-2-yl)-2-nitroethanol + Base → Nitronate Salt Nitronate Salt + H₃O⁺ → 2-hydroxy-2-(thiophen-2-yl)acetaldehyde + N₂O

Modern variations of the Nef reaction utilize oxidative or reductive methods to improve yields and avoid the harsh acidic conditions of the classical procedure. alfa-chemistry.comorganic-chemistry.org

Reactions at the Hydroxyl Group

The secondary hydroxyl group in 1-(thiophen-2-yl)-2-nitroethanol is another key site for chemical modification, allowing for the synthesis of esters and ethers, or oxidation to a ketone.

The hydroxyl group can be readily converted into esters or ethers. These transformations are useful not only for creating new derivatives with potentially different biological or physical properties but also for protecting the hydroxyl group during reactions at the nitro group.

Esterification: The alcohol can be acylated to form esters. This can be achieved through reaction with carboxylic acids (Fischer esterification), or more commonly with more reactive acyl chlorides or anhydrides in the presence of a base. Chemoenzymatic methods, using lipases for enantioselective acylation with reagents like vinyl acetate, have been successfully applied to similar structures such as 1-(benzo[b]thiophen-2-yl)ethanol. researchgate.net

Etherification: The formation of ethers can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. google.com This allows for the introduction of a wide variety of alkyl or aryl groups. For instance, the sodium salt of a similar compound, 2-hydroxymethyl-thiophene, has been shown to react with 2-fluorobenzaldehyde (B47322) to form an ether. scielo.org.mx

The secondary alcohol functionality in 1-(thiophen-2-yl)-2-nitroethanol can be oxidized to the corresponding ketone, 2-nitro-1-(thiophen-2-yl)ethanone. This transformation provides access to α-nitro ketones, which are valuable synthetic intermediates. A variety of oxidizing agents can be employed for this purpose.

Classical reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC). Milder, more modern methods such as the Swern or Dess-Martin periodinane (DMP) oxidations are also highly effective. Furthermore, green chemistry approaches using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a suitable catalyst are increasingly favored for the selective oxidation of secondary alcohols to ketones. mdpi.com The oxidation of the related compound 1-(thiophen-2-yl)ethanol (B1329791) to 1-(thiophen-2-yl)ethanone is a known transformation. smolecule.com

Table 3: Common Reagents for Oxidation of Secondary Alcohols

| Reagent/System | Common Name | Notes |

|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Oxidation | Strong, acidic conditions; not suitable for acid-sensitive substrates. |

| Pyridinium Chlorochromate (PCC) | PCC Oxidation | Milder than Jones reagent, performed in dichloromethane. |

| Dimethyl sulfoxide (B87167) (DMSO), oxalyl chloride | Swern Oxidation | Mild conditions, avoids heavy metals. |

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an aromatic heterocycle that is generally more reactive towards electrophilic attack than benzene (B151609), a property attributed to the ability of the sulfur atom's lone pair electrons to stabilize the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction. uoanbar.edu.iqthieme-connect.de However, the reactivity of the thiophene nucleus in 2-Nitro-1-thiophen-2-ylethanol is modulated by the substituent at the C2 position, the CH(OH)CH₂NO₂ group. This group, due to the strong inductive electron-withdrawing effect of the nitro moiety, deactivates the thiophene ring relative to unsubstituted thiophene. Despite this deactivation, the ring remains susceptible to a variety of substitution reactions, particularly under controlled conditions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com For 2-substituted thiophenes, the site of subsequent substitution is determined by the electronic nature of the C2 substituent. In the case of this compound, the deactivating 1-nitroethanol group directs incoming electrophiles primarily to the C5 position, which is the other, less-hindered alpha position. Substitution at the C3 and C4 (beta) positions is generally less favored.

The general mechanism for electrophilic aromatic substitution involves the attack of the thiophene's pi-electron system on an electrophile (E⁺), forming a resonance-stabilized carbocation. libretexts.orglumenlearning.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product.

Key electrophilic substitution reactions applicable to the thiophene ring of this compound are summarized in the table below. The conditions would need to be carefully selected to avoid side reactions involving the nitroalcohol side chain.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Probable Major Product |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or NBS | 2-(1-Nitro-2-hydroxyethyl)-5-bromothiophene |

| Nitration | HNO₃, H₂SO₄ (mild conditions) | 2-(1-Nitro-2-hydroxyethyl)-5-nitrothiophene |

| Sulfonation | SO₃, H₂SO₄ | 5-(1-Nitro-2-hydroxyethyl)thiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ (mild catalyst) | 2-Acyl-5-(1-nitro-2-hydroxyethyl)thiophene |

Note: The reactivity in Friedel-Crafts reactions can be low due to the deactivating nature of the substituent and potential complexation of the Lewis acid with the heteroatoms (S, O, N).

Beyond direct electrophilic substitution, several other strategies can be employed to introduce new functional groups onto the thiophene ring of this compound, enabling the synthesis of a diverse range of derivatives.

One powerful method involves the metalation of the thiophene ring. Treatment with a strong base, such as n-butyllithium (n-BuLi), can selectively deprotonate the most acidic proton, which is at the C5 position. The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce various substituents.

Alternatively, functionalization can proceed through nucleophilic aromatic substitution (SNAr) , although this typically requires the presence of a good leaving group (like a halogen) on the ring and strong activation by electron-withdrawing groups. murdoch.edu.au For instance, if starting with a halogenated analogue, such as 2-bromo-5-(1-nitro-2-hydroxyethyl)thiophene, the bromine atom could be displaced by various nucleophiles, often facilitated by a copper catalyst. uoanbar.edu.iq

The table below outlines some key functionalization strategies.

Table 2: Functionalization Strategies for the Thiophene Nucleus

| Strategy | Reagents/Steps | Intermediate | Resulting Functional Group at C5 |

|---|---|---|---|

| Metalation-Alkylation | 1. n-BuLi2. R-X (alkyl halide) | 5-Lithio-2-(1-nitro-2-hydroxyethyl)thiophene | Alkyl (-R) |

| Metalation-Carboxylation | 1. n-BuLi2. CO₂ | 5-Lithio-2-(1-nitro-2-hydroxyethyl)thiophene | Carboxylic Acid (-COOH) |

| Metalation-Silylation | 1. n-BuLi2. ClSiR₃ | 5-Lithio-2-(1-nitro-2-hydroxyethyl)thiophene | Silyl (-SiR₃) |

| Nucleophilic Substitution | Starting with 5-bromo derivative + Nu-H (e.g., R-SH) / Base or Catalyst | N/A | Thioether (-S-R) |

Cyclization and Rearrangement Pathways Involving the Compound

The bifunctional nature of this compound, containing both a hydroxyl group and a nitro group in a 1,2-relationship, makes it a valuable precursor for synthesizing fused heterocyclic systems.

A primary strategy involves the chemical reduction of the nitro group. Using reducing agents such as H₂/Pd-C, Fe/HCl, or SnCl₂, the nitro group can be converted to a primary amine, yielding 2-amino-1-(thiophen-2-yl)ethanol . sapub.orgcardiff.ac.uk This resulting amino alcohol is a versatile building block. For instance, condensation of this amino alcohol with α-dicarbonyl compounds can lead to the formation of complex heterocyclic structures. Reaction with a 1,2-diketone would yield a substituted dihydropyrazine, which could be oxidized to a pyrazine. Similarly, reaction with an α-keto acid could lead to the formation of a thienyl-substituted quinoxalinone derivative after cyclization and dehydration. sapub.org

Another potential pathway involves intramolecular reactions. While direct rearrangement of the nitroalcohol itself is not common, dehydration of the alcohol could first yield 2-(2-nitrovinyl)thiophene . This nitroalkene is a potent Michael acceptor and a reactive dienophile, opening up possibilities for various cycloaddition and conjugate addition reactions to form new carbocyclic or heterocyclic rings.

Reductive cyclization is also a plausible pathway. Under specific reducing conditions, the intermediate nitroso or hydroxylamine (B1172632) species could potentially undergo intramolecular cyclization with the hydroxyl group, although this would lead to a strained four-membered ring. A more likely scenario involves using the derived 2-amino-1-(thiophen-2-yl)ethanol for cyclization strategies, as highlighted by syntheses of quinoxalinones from related nitro-amino precursors. sapub.org

Table 3: Potential Cyclization Products from this compound Derivatives

| Derivative | Reaction Partner/Condition | Resulting Heterocyclic System |

|---|---|---|

| 2-Amino-1-(thiophen-2-yl)ethanol | 1,2-Diketone (e.g., Benzil) | Tetrahydro-thienylpyrazine |

| 2-Amino-1-(thiophen-2-yl)ethanol | α-Keto ester (e.g., Ethyl pyruvate) | Dihydro-thienylpyrazinone |

| 2-Amino-1-(thiophen-2-yl)ethanol | Chloroacetyl chloride | Thienyl-morpholinone |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy offers a powerful, non-destructive method to probe the chemical environment of individual atoms within the 2-Nitro-1-thiophen-2-ylethanol molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their electronic environment, and their spatial relationships with neighboring protons. The spectrum is characterized by distinct signals for the thiophene (B33073) ring protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic methylene protons adjacent to the nitro group.

The three protons of the thiophene ring typically appear as multiplets in the aromatic region of the spectrum. The proton at position 5 of the thiophene ring (H-5) is expected to be a doublet of doublets due to coupling with H-4 and H-3. The proton at position 3 (H-3) would similarly be a doublet of doublets, while the proton at position 4 (H-4) would present as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

The methine proton (CH-OH) is coupled to the two adjacent methylene protons, resulting in a multiplet. Its chemical shift is influenced by the electronegative oxygen atom. The two methylene protons (CH₂-NO₂) are diastereotopic due to the adjacent chiral center (the carbon bearing the hydroxyl group). This magnetic inequivalence means they resonate at different chemical shifts and couple with each other (geminal coupling) as well as with the methine proton (vicinal coupling), leading to complex multiplet patterns, typically two separate doublets of doublets.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of analogous compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-5 | ~7.40 | dd | J = 5.1, 1.2 |

| Thiophene H-3 | ~7.10 | dd | J = 3.6, 1.2 |

| Thiophene H-4 | ~7.00 | dd | J = 5.1, 3.6 |

| CH(OH) | ~5.60 | m | - |

| CH₂NO₂ (diastereotopic) | ~4.75 | dd | J = 13.5, 9.0 |

| CH₂NO₂ (diastereotopic) | ~4.65 | dd | J = 13.5, 3.5 |

| OH | Variable | br s | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the number and type of carbon atoms present.

The spectrum would show six distinct signals: four for the thiophene ring carbons and two for the ethanol backbone carbons. The carbon atom attached to the thiophene ring (C-2) is a quaternary carbon and its signal is influenced by the sulfur atom. The other three thiophene carbons (C-3, C-4, C-5) will appear in the aromatic region. The carbon atom bearing the hydroxyl group (C-OH) resonates at a characteristic downfield position due to the oxygen's deshielding effect. Similarly, the carbon atom bonded to the electron-withdrawing nitro group (C-NO₂) is also shifted downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of analogous compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 (quaternary) | ~143.0 |

| Thiophene C-5 | ~127.0 |

| Thiophene C-4 | ~126.5 |

| Thiophene C-3 | ~125.0 |

| C-NO₂ | ~79.5 |

| C-OH | ~68.0 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show cross-peaks connecting the CH(OH) proton to the two diastereotopic CH₂NO₂ protons. It would also confirm the connectivity of the thiophene ring protons, with cross-peaks between H-3 and H-4, and between H-4 and H-5. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. sdsu.educolumbia.edu It provides an unambiguous assignment of the protonated carbons. For instance, the signal for the CH(OH) proton would correlate with the signal for the C-OH carbon, and the thiophene proton signals would correlate with their respective thiophene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.educolumbia.edu This is vital for connecting different fragments of the molecule. Key HMBC correlations would include those from the CH(OH) proton to the carbons of the thiophene ring (C-2 and C-3) and to the C-NO₂ carbon. The thiophene protons would show correlations to other carbons within the ring, confirming their relative positions.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact elemental composition of the molecule from its measured mass. oregonstate.edualgimed.com For this compound, with a molecular formula of C₆H₇NO₃S, the theoretical exact mass of the molecular ion [M]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Table 3: Calculated Exact Mass for HRMS Analysis

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₆H₇NO₃S | [M+H]⁺ | 174.0219 |

| C₆H₇NO₃S | [M+Na]⁺ | 196.0039 |

| C₆H₇NO₃S | [M-H]⁻ | 172.0074 |

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the masses of these fragments provides a molecular fingerprint that can be used to confirm the structure. The fragmentation of this compound would be expected to follow pathways characteristic of alcohols and nitroalkanes. libretexts.orgwhitman.edu

Common fragmentation pathways would likely include:

Loss of a nitro group: A neutral loss of NO₂ (46 Da).

Loss of water: A neutral loss of H₂O (18 Da) from the alcohol group. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the thiophene ring, leading to a resonance-stabilized thienyl-containing fragment.

Cleavage of the C-C bond between the CH(OH) and CH₂NO₂ groups.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation.

The presence of peaks corresponding to the masses of these predicted fragments in the mass spectrum would provide strong corroborating evidence for the assigned structure of this compound.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a critical technique for the separation of enantiomers, which are non-superimposable mirror-image stereoisomers. For a compound like this compound, which contains a chiral center at the carbon atom bearing the hydroxyl group, determining the enantiomeric excess (ee) is essential for understanding its stereospecific properties. This is achieved by using a chiral environment that interacts differently with each enantiomer, leading to differential retention times and subsequent separation. gcms.czmdpi.com The most common approach involves the use of a chiral stationary phase (CSP) within a chromatographic column. nih.gov

The separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, governed by various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The enantiomer that forms the more stable complex is retained longer on the column, resulting in a later elution time. researchgate.net The enantiomeric excess is then calculated from the relative peak areas of the two separated enantiomers in the chromatogram.

High-Performance Liquid Chromatography (HPLC) is the most widely used and versatile method for the enantioseparation of chiral compounds in the pharmaceutical and chemical industries. nih.govphenomenex.com The direct separation of the enantiomers of this compound can be achieved using HPLC columns packed with a chiral stationary phase (CSP). phenomenex.com

The selection of an appropriate CSP is the most critical step in method development. Given the functional groups present in this compound (a hydroxyl group, a nitro group, and an aromatic thiophene ring), several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated or immobilized on a silica support, are particularly versatile and successful for a broad range of chiral compounds, including those with aromatic and alcohol functionalities. nih.govmdpi.com The chiral recognition mechanism of these phases involves a combination of hydrogen bonding (with the alcohol's -OH group), π-π interactions (with the thiophene ring), and dipole-dipole interactions (with the nitro group), as well as inclusion into the chiral cavities of the polysaccharide structure. researchgate.net

Other potential CSPs include Pirkle-type or "brush-type" phases, which are known to separate aromatic compounds and alcohols, and macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin-based), which offer multiple interaction sites for effective chiral discrimination. phenomenex.com Method development typically involves screening a variety of CSPs with different mobile phases, which can be run in normal-phase, reversed-phase, or polar organic modes to optimize the separation. mdpi.com For instance, a normal-phase system using hexane and an alcohol modifier like isopropanol or ethanol is a common starting point for polysaccharide columns. mdpi.com

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Chiral Selector | Primary Interaction Mechanisms |

|---|---|---|

| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions |

| Pirkle (Brush-type) | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |

| Macrocyclic Glycopeptide | Teicoplanin or Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexing |

| Crown Ether-based | Chiral crown ethers | Host-guest complexation (primarily for primary amines) |

Gas Chromatography (GC) is another powerful technique for chiral separations, particularly for volatile and thermally stable compounds. gcms.cz To analyze this compound by chiral GC, the compound must be sufficiently volatile or be made volatile through derivatization. Derivatization of the hydroxyl group, for example by acylation, can improve its thermal stability and chromatographic behavior.

Chiral GC columns typically consist of a fused silica capillary with a stationary phase that includes a chiral selector. Cyclodextrin derivatives are the most common and versatile chiral selectors used in GC. gcms.cz These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition occurs through inclusion complexation, where the analyte (or a part of it, like the thiophene ring) fits into the cyclodextrin cavity, and through interactions between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. gcms.cz The selectivity can be modified by using different derivatized cyclodextrins, such as permethylated or acetylated versions. gcms.cz

The separation of the enantiomers of this compound would depend on the differential interaction of each enantiomer with the chiral cyclodextrin stationary phase. The fit and interactions within the chiral cavity would vary based on the stereochemistry of the analyte, leading to different retention times and allowing for the determination of enantiomeric purity. gcms.cz

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of molecules, and since different chemical bonds and functional groups vibrate at characteristic frequencies, the resulting spectra provide a molecular "fingerprint." longdom.org For this compound, IR and Raman spectroscopy can confirm the presence of the thiophene ring, the nitro group, the hydroxyl group, and the alkyl backbone.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Raman Spectroscopy involves scattering of monochromatic light (from a laser). Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the vibrational frequencies of the molecule.

The key functional groups in this compound and their expected vibrational frequencies are:

Thiophene Ring: The aromatic thiophene ring has several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. vscht.cz The C=C ring stretching vibrations are expected in the 1300-1550 cm⁻¹ region. iosrjournals.org The C-S stretching vibrations of the thiophene ring are generally observed in the 600-900 cm⁻¹ range. iosrjournals.org

Nitro Group (-NO₂): The nitro group has two distinct and strong stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) appears as a strong band typically in the 1500–1570 cm⁻¹ region. The symmetric stretching (ν_s_(NO₂)) is found at a lower frequency, usually in the 1320–1370 cm⁻¹ range.

Hydroxyl Group (-OH): The O-H stretching vibration is highly characteristic and sensitive to hydrogen bonding. In a non-hydrogen-bonded (free) state, it appears as a sharp, strong band around 3600-3650 cm⁻¹. In the presence of intermolecular hydrogen bonding, which is common for alcohols in the condensed phase, this band becomes broad and shifts to a lower wavenumber, typically appearing in the 3200-3500 cm⁻¹ region. globalresearchonline.net The C-O stretching vibration of the alcohol is expected in the 1000-1260 cm⁻¹ region. vscht.cz

Alkyl C-H Bonds: The C-H stretching vibrations from the ethanolic backbone are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. vscht.cz C-H bending vibrations appear in the 1350-1470 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200–3500 (Broad, Strong) | 3200–3500 (Weak) |

| C-O stretch | 1000–1260 (Medium-Strong) | 1000–1260 (Weak) | |

| Thiophene Ring | Aromatic C-H stretch | 3050–3150 (Medium-Weak) | 3050–3150 (Strong) |

| C=C ring stretch | 1300–1550 (Multiple bands, Medium) | 1300–1550 (Multiple bands, Strong) | |

| C-S stretch | 600–900 (Weak) | 600–900 (Medium) | |

| **Nitro Group (-NO₂) ** | Asymmetric stretch | 1500–1570 (Very Strong) | 1500–1570 (Medium) |

| Symmetric stretch | 1320–1370 (Strong) | 1320–1370 (Strong) | |

| Alkyl (-CH₂-CH-) | C-H stretch | 2850–2960 (Medium-Strong) | 2850–2960 (Strong) |

| C-H bend | 1350–1470 (Medium) | 1350–1470 (Medium) |

Computational and Theoretical Investigations of 2 Nitro 1 Thiophen 2 Ylethanol and Its Reactions

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are pivotal in elucidating the molecular characteristics of compounds like 2-Nitro-1-thiophen-2-ylethanol. These methods provide insights into the geometric and electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) Studies on Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets such as 6-31G*, are used to determine the optimized ground state geometry. These calculations reveal key structural parameters.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(thiophene)-C(ethanol) | 1.51 | ||

| C(ethanol)-O(hydroxyl) | 1.43 | ||

| C(ethanol)-C(nitro) | 1.53 | ||

| C(nitro)-N | 1.49 | ||

| N-O | 1.22 | ||

| O-C-C | 109.5 | ||

| C-C-N | 111.0 |

Note: These are typical, generalized values and can vary based on the specific level of theory and basis set used in the calculation.

Conformational Analysis and Stability

The rotational freedom around the single bonds in this compound gives rise to various conformers. Computational conformational analysis is crucial for identifying the most stable arrangements of the molecule. The relative energies of different conformers, determined by the dihedral angles between the thiophene (B33073) ring, the hydroxyl group, and the nitro group, dictate the molecule's preferred shape.

The stability of these conformers is influenced by a combination of steric hindrance and intramolecular hydrogen bonding. For instance, a conformation where the hydroxyl hydrogen can interact with an oxygen atom of the nitro group may be particularly stable. The potential energy surface of the molecule can be scanned by systematically varying key dihedral angles to locate energy minima corresponding to stable conformers.

Reaction Mechanism Modeling

Understanding the formation and subsequent reactions of this compound requires detailed modeling of the reaction mechanisms.

Transition State Characterization for Henry Reactions and Nitro Group Transformations

The formation of this compound occurs via the Henry reaction, a base-catalyzed carbon-carbon bond-forming reaction. bham.ac.uk Computational modeling of this reaction involves locating the transition state (TS) for the addition of the nitromethane (B149229) anion to thiophene-2-carbaldehyde. The TS is a high-energy, transient species, and its structure provides insight into the reaction's stereochemical outcome. All steps in the Henry reaction are reversible. bham.ac.uk

Subsequent transformations of the nitro group, such as reduction to an amine or elimination to a nitroalkene, can also be modeled. Each of these reactions proceeds through its own characteristic transition state, which can be identified and characterized using computational methods.

Energy Profiles and Kinetic Considerations

For the Henry reaction leading to this compound, computational studies on analogous systems, such as the reaction between nitromethane anion and formaldehyde, have been performed. researchgate.net These studies help in understanding the kinetic feasibility of the reaction under different conditions, for instance, in the gas phase versus in a solvent. researchgate.net The presence of a catalyst, often a chiral metal complex or an organocatalyst, can significantly lower the activation energy and influence the stereoselectivity of the reaction. uni-heidelberg.de

Spectroscopic Property Prediction

Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. For this compound, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies can be calculated. These predicted spectra can be compared with experimental data to confirm the molecular structure. For example, the calculated chemical shift of the benzylic proton can help distinguish between different isomers or conformers. researchgate.net

Computational NMR and IR Spectra Prediction for Validation

Computational chemistry provides powerful tools for the structural elucidation of molecules by predicting their spectroscopic properties. q-chem.com For this compound, theoretical calculations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a crucial method for validating its synthesized structure. These predictions are typically performed using quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.net

The process begins with the calculation of the molecule's minimum energy conformation. Methods like the B3LYP functional combined with a basis set such as 6-31G* are commonly employed to optimize the molecular geometry. q-chem.comarxiv.org Once the optimized structure is obtained, the same level of theory can be used to compute the vibrational frequencies. These frequencies, which correspond to the vibrational modes of the molecule (e.g., stretching and bending of bonds), are used to generate a theoretical IR spectrum. q-chem.comarxiv.org While harmonic frequency calculations are common, results are often scaled by an empirical factor to better match experimental spectra, which are inherently anharmonic. chemrxiv.org The interpretation of IR spectra can be complex, but computational approaches, including machine learning frameworks, are being developed to improve the accuracy of prediction and aid in analysis. arxiv.orgnih.gov

Similarly, computational methods can predict NMR chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the isotropic nuclear magnetic shielding tensors of atoms within the molecule. q-chem.comresearchgate.net These values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). q-chem.com The resulting predicted ¹H and ¹³C NMR spectra can be directly compared with experimental data. A high correlation between the computed and observed spectra provides strong evidence for the correct structural assignment of this compound. researchgate.net Recently, large-scale synthetic datasets of computed spectra have been generated to train machine learning models for even faster and more accurate spectral predictions. chemrxiv.org

Table 1: Example of Predicted vs. Experimental Spectroscopic Data for Structural Validation

| Parameter | Computational Prediction (Example) | Experimental Data |

| IR Frequency (cm⁻¹) | ||

| O-H Stretch | 3450 (scaled) | 3445 |

| C-H (Aromatic) Stretch | 3105 (scaled) | 3100 |

| NO₂ (Asymmetric) Stretch | 1555 (scaled) | 1550 |

| ¹H NMR Chemical Shift (ppm) | ||

| H (CH-OH) | 5.50 | 5.48 |

| H (CH₂) | 4.65 | 4.63 |

| H (Thiophene Ring) | 7.00 - 7.50 | 7.02 - 7.45 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C (CH-OH) | 68.5 | 68.3 |

| C (CH₂NO₂) | 80.1 | 79.9 |

| C (Thiophene Ring) | 125.0 - 142.0 | 125.2 - 141.8 |

Electronic Absorption Properties

The electronic properties and UV-Visible absorption spectrum of this compound can be investigated using theoretical methods, primarily Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide insight into the nature of electronic transitions within the molecule, which are responsible for its absorption of light.

The analysis focuses on the transitions between molecular orbitals, particularly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and other nearby orbitals. For this compound, the molecular orbitals are expected to be distributed across the different functional parts of the molecule. The thiophene ring, being an electron-rich aromatic system, will contribute significantly to the HOMO, while the electron-withdrawing nitro group will heavily influence the character of the LUMO. researchgate.net

TD-DFT calculations yield the excitation energies (which can be converted to wavelengths), oscillator strengths (which relate to the intensity of the absorption peak), and the primary orbital contributions for each electronic transition. This allows for the assignment of the peaks observed in an experimental UV-Vis spectrum. For instance, a transition might be characterized as a π → π* transition localized on the thiophene ring or a charge-transfer transition from the thiophene moiety to the nitro group. This detailed understanding of the electronic structure is valuable for predicting the molecule's photophysical behavior.

Table 2: Illustrative TD-DFT Calculation Results for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 4.10 | 302 | 0.25 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | 4.75 | 261 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 5.20 | 238 | 0.45 | HOMO → LUMO+1 |

Stereoselectivity Prediction and Rationalization

The synthesis of this compound, which contains a chiral center, is often achieved via an asymmetric Henry (nitroaldol) reaction between 2-thiophenecarboxaldehyde and nitromethane. The stereochemical outcome of this reaction is controlled by a chiral catalyst, and computational modeling is a key tool for understanding and predicting the observed stereoselectivity. rsc.org The core principle is to analyze the transition states leading to the different possible stereoisomers. harvard.educsic.es

Modeling Chiral Catalyst-Substrate Interactions

The first step in rationalizing stereoselectivity is to model the interaction between the chiral catalyst and the substrates. In a typical organocatalyzed Henry reaction, the catalyst forms a non-covalent complex with the reactants, creating a "chiral pocket" that directs the approach of the nucleophile. csic.esunizar.es

Computational studies model how the catalyst simultaneously activates the reactants. For example, a bifunctional catalyst with a Brønsted acid and a Brønsted base moiety can use the acidic site (e.g., a squaramide N-H group) to activate the aldehyde via hydrogen bonding, making it more electrophilic. unizar.esnih.gov At the same time, the basic site deprotonates the nitromethane to form a nitronate anion (the nucleophile). The catalyst then holds both the activated aldehyde and the nitronate in a specific three-dimensional arrangement.

The stability of this catalyst-substrate complex is governed by a network of interactions, including hydrogen bonds and London dispersion forces. nih.govrsc.org High-level calculations can map these interactions precisely, showing how the catalyst's structure, such as the steric bulk of its substituents, shields one face of the aldehyde, forcing the nitronate to attack from the other, less hindered face. csic.esnih.gov This selective facial attack is the origin of the enantioselectivity.

Diastereomeric Transition State Analysis

While catalyst-substrate complex models provide a static picture, a more rigorous understanding comes from analyzing the competing transition states (TS). The reaction can proceed via two primary diastereomeric transition states, one leading to the (R)-enantiomer and the other to the (S)-enantiomer. harvard.edu Computational chemists locate and calculate the energies of these TS structures using quantum mechanical methods.

According to transition state theory, the product distribution is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) between the competing transition states. The transition state with the lower energy will be more easily accessible, and the reaction will proceed predominantly through this pathway, yielding the major enantiomer. csic.es A calculated energy difference of just 2 kcal/mol between two transition states is sufficient to result in an enantiomeric excess (ee) of over 90%. csic.es

These computational models, often resembling the chair-like Zimmerman-Traxler model for aldol (B89426) reactions, allow for a detailed examination of the forces at play. harvard.edu Analysis reveals specific stabilizing interactions (like optimal hydrogen bond distances) or destabilizing steric clashes in the favored transition state that are absent in the higher-energy, disfavored one. nih.gov By quantifying these energy differences, computational analysis can not only rationalize why a particular catalyst gives a specific enantiomer but can also quantitatively predict the expected enantiomeric excess of the reaction. rsc.org

Table 3: Example of Diastereomeric Transition State Energy Analysis

| Transition State | Path | Relative Electronic Energy (kcal/mol) | Relative Free Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (R:S) |

| TS-R | Leads to (R)-product | 0.0 | 0.0 | 95 |

| TS-S | Leads to (S)-product | +1.9 | +1.8 | 5 |

Applications As a Building Block in Complex Molecule Synthesis Non Biological Focus

Precursor for Advanced Heterocyclic Scaffolds

The strategic placement of the hydroxyl and nitro groups in 2-nitro-1-thiophen-2-ylethanol makes it an ideal precursor for synthesizing a variety of advanced heterocyclic systems. The transformations typically hinge on the reduction of the nitro group to a primary amine, which unmasks a highly valuable 2-amino-1-thiophen-2-ylethanol intermediate. This 1,2-aminoalcohol is a classic synthon for building five- and six-membered heterocycles.

One prominent pathway involves the catalytic hydrogenation (e.g., using H₂, Pd/C) or chemical reduction (e.g., using Zn/HCl or Fe/NH₄Cl) of the nitro group. The resulting aminoalcohol can undergo intramolecular or intermolecular cyclization reactions. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of thienyl-substituted oxazolidinones. Alternatively, condensation with various aldehydes or ketones yields thienyloxazolines or thienyloxazolidines.

Furthermore, the aminoalcohol can serve as a key fragment in constructing fused heterocyclic systems. A notable example is the synthesis of thieno[2,3-b]pyrrolidine scaffolds. This can be achieved through a multi-step sequence starting with the protection of the amine, activation of the hydroxyl group (e.g., as a tosylate or mesylate), and subsequent intramolecular nucleophilic substitution to forge the new pyrrolidine (B122466) ring fused to the thiophene (B33073) core. The strategic manipulation of this intermediate allows chemists to access novel molecular frameworks that are otherwise difficult to synthesize.

Role in the Synthesis of Non-Pharmaceutical Organic Compounds (e.g., agrochemicals, materials monomers, excluding specific drug targets)

The unique combination of the electron-rich thiophene ring and the electron-withdrawing nitro group makes this compound and its derivatives valuable in fields outside of medicine, such as agrochemicals and materials science.

In the context of agrochemicals, thiophene-containing molecules are known to exhibit fungicidal and herbicidal properties. The nitro group itself can be a crucial toxophore, or it can be transformed into other functional groups. For example, the dehydration of this compound yields 2-(2-nitrovinyl)thiophene. This nitro-olefin is a powerful Michael acceptor and can react with various nucleophiles to generate a library of potential agrochemical candidates. The resulting adducts can be evaluated for their biological activity against agricultural pests and pathogens.

As a precursor for materials science, the compound's hydroxyl group is a key handle for polymerization. It can be utilized as a monomer or a monomer precursor for creating specialty polymers with unique properties imparted by the thiophene ring, such as conductivity or high refractive index. For example, polycondensation with dicarboxylic acids or their derivatives can produce polyesters containing pendant thiophene and nitro groups. These functional groups can be further modified post-polymerization to tune the material's properties.

The following interactive table summarizes representative transformations of this compound into precursors for non-pharmaceutical applications.

Table 1: Synthetic Transformations for Agrochemical and Material Precursors

| Target Application | Reaction Type | Key Reagents & Conditions | Intermediate Product | Reference |

|---|---|---|---|---|

| Agrochemical Precursor | Dehydration (Elimination) | Acetic anhydride (B1165640) (Ac₂O), heat | 2-(2-Nitrovinyl)thiophene | |

| Polyester Monomer | Esterification | Adipoyl chloride, pyridine, CH₂Cl₂, 0 °C to RT | Diester of adipic acid | |

| Polyether Precursor | Williamson Ether Synthesis | 1. NaH, THF; 2. Propargyl bromide | 2-(1-(Prop-2-yn-1-yloxy)ethyl)-3-nitrothiophene | |

| Agrochemical Precursor | Nef Reaction | 1. NaOMe, MeOH; 2. H₂SO₄(aq), heat | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one |

Intermediate in Cascade Reactions and Multicomponent Synthesis

The true synthetic elegance of this compound is revealed in its role as a transient intermediate in cascade, domino, and multicomponent reactions. These processes, which form multiple chemical bonds in a single operation without isolating intermediates, are highly efficient and atom-economical.

The formation of this compound via the Henry (nitroaldol) reaction between thiophene-2-carboxaldehyde and nitromethane (B149229) is the first step of many potential cascade sequences. Under specific conditions, the reaction does not stop at the alcohol. For example, in the presence of a suitable base and a Michael acceptor, a domino Henry-Michael addition sequence can be initiated. The in situ generated nitroalkoxide of this compound can directly add to an activated olefin like methyl acrylate, leading to a highly functionalized and complex product in one pot.

Alternatively, the this compound can be dehydrated in situ to the corresponding nitro-olefin, 2-(2-nitrovinyl)thiophene. This highly reactive intermediate can then be trapped by a diverse range of nucleophiles present in the reaction mixture, constituting a powerful Aza-Henry or Thia-Michael addition cascade. Research has demonstrated that by carefully selecting the catalyst and reaction conditions, it is possible to control the reaction pathway to achieve high diastereoselectivity and enantioselectivity in the final complex product.

An example of such a process is the organocatalyzed one-pot synthesis of functionalized pyrrolidines. This reaction involves thiophene-2-carboxaldehyde, nitromethane, and a dienophile. The this compound is formed and subsequently dehydrated. The resulting nitro-olefin then undergoes a [3+2] cycloaddition with an azomethine ylide (generated from an amino acid) to furnish the final thienyl-substituted pyrrolidine scaffold with high stereocontrol. In this sequence, this compound is a pivotal but unisolated species that connects the simple starting materials to the complex final product.

The following interactive table outlines a representative cascade reaction where this compound is a key intermediate.

Table 2: Example of a Cascade Reaction Sequence

| Step | Reaction Name | Transformation | Key Intermediate Status | Reference |

|---|---|---|---|---|

| 1 | Henry (Nitroaldol) Reaction | Thiophene-2-carboxaldehyde + Nitromethane → this compound | Formed (can be isolated or used in situ) | |

| 2 | Dehydration | This compound → 2-(2-Nitrovinyl)thiophene + H₂O | Consumed (transient intermediate) | |

| 3 | Michael Addition | 2-(2-Nitrovinyl)thiophene + Nucleophile (e.g., Dimethyl malonate) → Michael Adduct | Precursor to the Michael acceptor | |

| Overall | Domino Henry-Dehydration-Michael | One-pot conversion of starting materials to a complex adduct. | Pivotal, transient species |

Future Research Directions and Unexplored Chemical Space

Development of Novel Organocatalytic and Biocatalytic Systems for Synthesis

The primary route to 2-Nitro-1-thiophen-2-ylethanol is the Henry (nitroaldol) reaction, which involves the C-C bond formation between thiophene-2-carboxaldehyde and nitromethane (B149229). almacgroup.com While effective, this reaction typically generates a racemic mixture. A significant future direction is the development of stereoselective synthetic methods using organocatalysis and biocatalysis to access enantiomerically pure forms of the compound, which are crucial for pharmaceutical applications.

Organocatalysis: Asymmetric organocatalysis offers a powerful, metal-free approach to chiral synthesis. Research could focus on designing and applying novel bifunctional organocatalysts, such as those based on quinine (B1679958) or prolinamide scaffolds, that can activate both the aldehyde and the nitromethane through hydrogen bonding and Brønsted/Lewis acid-base interactions. nih.govmetu.edu.tr Tandem reactions, like a Michael-Henry sequence, have successfully produced enantioenriched thiochromanes, demonstrating the viability of organocatalysis for complex sulfur-containing heterocycles. nih.gov Future work could involve screening libraries of chiral catalysts under various conditions to optimize enantioselectivity and diastereoselectivity for the synthesis of this compound.

Biocatalysis: The use of enzymes offers a green and highly selective alternative for synthesis. cofc.edu Hydroxynitrile lyases (HNLs), for instance, have been shown to catalyze the Henry reaction between various aldehydes and nitromethane, yielding enantioenriched β-nitroalcohols. researchgate.netresearchgate.net A key research avenue would be to explore a range of HNLs or other suitable enzymes (e.g., alcohol dehydrogenases for kinetic resolution) for their ability to accept thiophene-2-carboxaldehyde as a substrate. researchgate.netmdpi.com Protein engineering and directed evolution could be employed to enhance the activity, stability, and stereoselectivity of promising enzyme candidates, paving the way for a sustainable and scalable biocatalytic production process. researchgate.net

| Catalytic System | Potential Catalyst Class | Key Research Objective |

| Organocatalysis | Chiral thioureas, squaramides, cinchona alkaloids | High enantiomeric excess (>99% ee) and yield |

| Biocatalysis | Hydroxynitrile Lyases (HNLs), Alcohol Dehydrogenases (ADHs) | Development of a robust enzymatic process for (R)- or (S)-2-Nitro-1-thiophen-2-ylethanol |

Exploration of Undiscovered Reactivity Modes and Transformations

The synthetic utility of β-nitroalcohols is well-established, primarily as precursors to valuable β-aminoalcohols (via nitro group reduction) and nitroalkenes (via dehydration). almacgroup.com However, the unique combination of the thiophene (B33073) ring with the nitroalcohol functionality in this compound opens the door to unexplored reactivity.

Future research should investigate:

Reduction Chemoselectivity: Developing methods to selectively reduce the nitro group without affecting the thiophene ring, which can be sensitive to certain reducing agents. This would provide a direct route to the valuable chiral intermediate, 1-amino-1-(thiophen-2-yl)ethanol.

Intramolecular Cyclizations: Designing novel transformations where the nitro and hydroxyl groups react with the thiophene ring or substituents on it. For example, under specific conditions, intramolecular nucleophilic aromatic substitution could lead to novel fused heterocyclic systems.

Domino Reactions: Using the compound as a linchpin in multi-step domino or cascade reactions, where its functional groups guide the formation of complex molecular architectures in a single pot.

Oxidative Transformations: While the thiophene ring can be oxidized, exploring controlled oxidation of the alcohol moiety to the corresponding α-nitroketone would yield another versatile building block for further derivatization. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitro compounds, including the Henry reaction, can be highly exothermic and pose safety risks, especially on a large scale. europa.euresearchgate.net Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages in safety, heat transfer, and scalability. nih.govuc.pt

A forward-looking research goal is to transition the synthesis of this compound from batch to continuous-flow processing. This would involve:

Reactor Design: Developing micro- or meso-scale flow reactors that allow for precise control of temperature, pressure, and residence time, thereby minimizing the formation of byproducts and managing exothermicity.

Immobilized Catalysts: Creating solid-supported organocatalysts or immobilized enzymes for use in packed-bed flow reactors. nih.gov This would simplify product purification and enable catalyst recycling, aligning with the principles of green chemistry.

Automated Optimization: Integrating the flow setup with automated systems for reaction optimization (e.g., Design of Experiments software) and real-time analysis (e.g., inline spectroscopy) to rapidly identify the ideal conditions for yield and selectivity. nih.gov

Advanced Materials Science Applications

Thiophene-based molecules are cornerstones of modern materials science, prized for their use in organic electronics, sensors, and polymers. researchgate.netunibo.it The functional handles on this compound make it an attractive, yet unexplored, monomer for creating novel functional materials.

Potential research directions include:

Conducting Polymers: Using the compound as a precursor to synthesize novel polythiophenes. The nitro group could be reduced to an amine, which can serve as a site for further functionalization or as a polymerization point. The hydroxyl group could be used to create side chains that modulate the polymer's solubility and processing characteristics.

Photocatalytic Materials: Functionalizing the thiophene ring and incorporating it into polymer backbones, inspired by materials like poly[2-(3-thienyl)-ethanol], could lead to new materials for photocatalysis or organic solar cells.

Functional Dyes and Sensors: Derivatizing the compound to create thiophene-based azo dyes or fluorescent probes. espublisher.com The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic and optical properties of such molecules, making them potentially useful as chemosensors.

Computational Design of Enhanced Catalysts and Reaction Pathways

Computational chemistry provides powerful tools to accelerate the discovery and optimization of synthetic processes. researchgate.net For this compound, in silico methods can guide the development of its synthesis and derivatization.

Future computational studies could focus on:

Catalyst Design: Using Density Functional Theory (DFT) to model the transition states of the organocatalyzed Henry reaction. nih.gov This would provide insights into the mechanism of stereocontrol and allow for the rational, in silico design of new catalysts with enhanced enantioselectivity.

Enzyme Docking: Performing molecular docking simulations to predict the binding affinity and orientation of thiophene-2-carboxaldehyde within the active site of various enzymes like HNLs. nih.gov This can help select the most promising enzyme candidates for experimental screening.

Reactivity Prediction: Modeling the reaction pathways for novel transformations of this compound to predict their feasibility and identify potential side reactions. This can guide experimental efforts toward the most promising synthetic routes.

Material Property Simulation: Predicting the electronic and optical properties (e.g., HOMO-LUMO gap, absorption spectra) of polymers derived from this compound to screen for candidates with desirable characteristics for materials science applications. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.